The synthesis of Tandamine involves several key steps to construct its unique thiopyranoindole structure:
The compound's molecular formula is C18H24N2S, and it has a molecular weight of approximately 304.46 g/mol. The structural complexity contributes to its unique pharmacological properties .
Tandamine undergoes various chemical reactions, including:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Tandamine acts primarily by selectively inhibiting norepinephrine reuptake in the brain. This action enhances norepinephrine levels in synaptic clefts, which is believed to contribute to its antidepressant effects. Notably, Tandamine exhibits minimal influence on serotonin or dopamine uptake, distinguishing it from other tricyclic antidepressants .
Tandamine is characterized by:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize its properties .
Tandamine has primarily been studied for its potential as an antidepressant due to its ability to inhibit norepinephrine reuptake effectively. Research indicates that it may outperform traditional tricyclic antidepressants like desipramine and imipramine in specific screening assays indicative of antidepressant activity . Additionally, there are explorations into its use in combination therapies for various neurological disorders .
Tandamine (AY-23,946) emerged in the 1970s as an experimental antidepressant during a period of intense pharmacological innovation aimed at refining monoaminergic therapeutics. Its development followed the articulation of the monoamine hypothesis of depression in the 1960s, which posited that depression stemmed from deficiencies in synaptic norepinephrine (NE), serotonin (5-HT), and dopamine [1] [3]. Early antidepressants like tricyclics (TCAs; e.g., imipramine) and monoamine oxidase inhibitors (MAOIs; e.g., iproniazid) non-selectively enhanced multiple monoamines but carried significant side-effect burdens due to their broad receptor interactions [5]. Tandamine was synthesized by Ayrest Laboratories as a selective norepinephrine reuptake inhibitor (NRI), representing a strategic shift toward targeted neurochemical modulation [4].
Clinical trials in hospitalized depressed patients (doses: 75–200 mg/day) demonstrated statistically significant improvements in depressive symptoms after 1–2 weeks, particularly in retarded depression subtypes characterized by psychomotor slowing and fatigue [2]. Unlike sedating TCAs, Tandamine exhibited pronounced "activating/stimulatory" effects, aligning with its NE-specific mechanism [2]. Despite promising Phase II results, Tandamine was never commercialized, likely due to the concurrent emergence of safer agents like fluoxetine and the operational challenges in developing antidepressants with niche indications [4] [5].
Table 1: Key Events in Tandamine Development
Year | Event | Significance |
---|---|---|
1970s | Synthesis by Ayrest Laboratories (AY-23,946) | Designed as a selective NRI to minimize anticholinergic effects |
1976–1977 | Phase II trials in 20 hospitalized patients [2] [4] | Confirmed antidepressant efficacy with activating properties |
1979 | Metabolic and neurochemical profiling [4] | Established selectivity for NE reuptake inhibition |
1980s | Development halted | Commercial prioritization of SSRIs |
Tandamine (C₁₈H₂₆N₂S) belongs to the thiopyrano[3,4-b]indole class—a tricyclic system featuring a sulfur-bridged pyran ring fused to an indole nucleus [4] [7]. Its IUPAC name is (2-{9-ethyl-1-methyl-1H,3H,4H,9H-thiopyrano[3,4-b]indol-1-yl}ethyl)dimethylamine, with key structural elements including:
Structurally, Tandamine is an analogue of pirandamine (an early serotonin reuptake inhibitor) but diverges through sulfur incorporation and side-chain optimization [4]. It shares a tricyclic scaffold with antidepressants like iprindole (an atypical TCA) but lacks the central seven-membered ring of dibenzazepines (e.g., imipramine) [7]. The thiopyranoindole core confers rigidity that enhances selectivity for NET over the serotonin transporter (SERT), as confirmed by radioligand studies showing 10-fold higher affinity for NET [4] [7].
Table 2: Structural Analogues of Tandamine
Compound | Core Structure | Key Modifications | Primary Target |
---|---|---|---|
Tandamine | Thiopyranoindole | 9-Ethyl, C1-dimethylaminoethyl side chain | NET |
Pirandamine | Pyranoindole | Oxygen bridge, unsubstituted side chain | SERT |
Iprindole | 6,5,8-Tricyclic | Cyclopropyl ring, no heteroatom bridge | Atypical TCA (weak SERT) |
Oxypertine | Indole | Simple indole with ethylpiperazine side chain | SERT/DA reuptake |
Synthetic routes to Tandamine involve:
Tandamine's mechanism centers on potent and selective inhibition of the norepinephrine transporter (NET), located on presynaptic noradrenergic neurons. By blocking NET-mediated reuptake, Tandamine increases synaptic NE concentrations, enhancing postsynaptic α₁- and β-adrenergic signaling—a pathway critically involved in mood regulation, arousal, and psychomotor activation [4] [6].
Neurochemical Specificity
Table 3: Neurochemical Profile of Tandamine
Target | Affinity/Activity | Functional Consequence |
---|---|---|
Norepinephrine transporter | Kᵢ = 15 nM (high) | ↑ Synaptic NE → enhanced mood/arousal |
Serotonin transporter | Kᵢ = 150 nM (low) | No significant serotonergic effects |
Dopamine transporter | IC₅₀ > 1,000 nM | No dopaminergic activation |
Muscarinic receptors | IC₅₀ > 10,000 nM | Absence of anticholinergic side effects |
Functional Evidence
The rationale for NRIs like Tandamine gained renewed interest in the 2000s with atomoxetine (ADHD) and reboxetine (depression), validating NET modulation for disorders involving executive dysfunction and anergia [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7